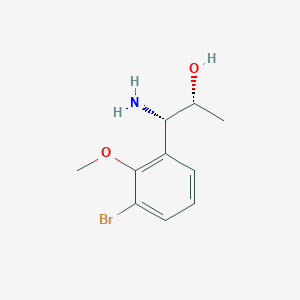
(1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound’s unique structure, featuring an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-methoxybenzaldehyde and (S)-(-)-1-amino-2-propanol.
Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these steps include sodium borohydride (NaBH4) for reduction and solvents like ethanol or methanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while optimizing reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
(1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding de-brominated product.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学研究应用
(1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmacology: The compound is studied for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industrial Applications: It is used in the production of fine chemicals and specialty compounds.
作用机制
The mechanism of action of (1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
(1S,2R)-1-Amino-1-(3-chloro-2-methoxyphenyl)propan-2-OL: Similar structure with a chlorine atom instead of bromine.
(1S,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL: Similar structure with a fluorine atom instead of bromine.
(1S,2R)-1-Amino-1-(3-iodo-2-methoxyphenyl)propan-2-OL: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness can influence its biological activity and chemical behavior, making it a valuable compound for research and development.
生物活性
(1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is a chiral organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₀H₁₄BrNO₂
- Molecular Weight : 260.13 g/mol
- CAS Number : 37096-32-5
The compound features an amino group, a hydroxyl group, and a bromo-substituted methoxyphenyl moiety, which contribute to its unique reactivity and biological activities. The presence of the bromine atom enhances its potential applications in medicinal chemistry and organic synthesis .
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors due to its chiral nature. This allows it to fit into active sites with high specificity, potentially modulating neurotransmitter systems and exhibiting anti-inflammatory properties .
Binding Affinity and Interaction Studies
Preliminary studies show that this compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function. Further investigations are necessary to elucidate its precise mechanisms of action and therapeutic potential .
Antimicrobial Properties
The compound has shown promising results in antibacterial and antifungal activity. In vitro tests suggest that similar compounds with halogen substituents exhibit significant inhibition against various bacterial strains. For instance, studies indicate that compounds sharing structural similarities demonstrate effective antimicrobial properties against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 75 µg/mL |
| Enterococcus faecalis | 125 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These findings highlight the importance of the bromine substituent in enhancing bioactivity .
Potential Therapeutic Applications
The compound's unique structure may enable it to target specific biological pathways relevant in various diseases. For example:
- Neurotransmitter Modulation : Its interaction with neurotransmitter receptors could position it as a candidate for treating mood disorders.
- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways suggests applications in treating chronic inflammatory conditions .
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Pyrrolidine Derivatives : Research on pyrrolidine derivatives indicates that halogenated compounds display significant antibacterial effects. The structural similarities suggest that this compound may exhibit comparable efficacy .
- Antifolate Activity : Compounds with similar structural motifs have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis. Inhibiting DHFR can lead to reduced cell proliferation in cancerous tissues .
属性
分子式 |
C10H14BrNO2 |
|---|---|
分子量 |
260.13 g/mol |
IUPAC 名称 |
(1S,2R)-1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9-/m1/s1 |
InChI 键 |
CXCXJWNJQATRAT-HZGVNTEJSA-N |
手性 SMILES |
C[C@H]([C@H](C1=C(C(=CC=C1)Br)OC)N)O |
规范 SMILES |
CC(C(C1=C(C(=CC=C1)Br)OC)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















